molecular formula C23H26N4O4 B2649690 N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286703-43-2

N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2649690
CAS No.: 1286703-43-2
M. Wt: 422.485
InChI Key: XHJXWFMCGPIKCN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a morpholine group and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxyaniline and 4-methoxybenzaldehyde.

  • Reaction Steps:

    • Formation of the Schiff base by reacting 2-methoxyaniline with 4-methoxybenzaldehyde.

    • Cyclization of the Schiff base with hydrazine to form the pyrazole ring.

    • Subsequent reaction with morpholine to introduce the morpholino group.

    • Acylation of the pyrazole nitrogen with acetic anhydride to form the final product.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atom.

  • Coupling Reactions: The compound can participate in coupling reactions, forming bonds with other organic molecules.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogenating agents, nucleophiles.

  • Coupling reagents: Palladium catalysts, copper(I) iodide.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones.

  • Reduction: Amines, alcohols.

  • Substitution: Halogenated pyrazoles, alkylated pyrazoles.

  • Coupling: Biaryl compounds, heterocyclic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: The compound is being investigated for its therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

  • Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.

  • Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)acetamide

  • 2-(4-methoxyphenyl)-3-morpholino-1H-pyrazole

  • N-(4-methoxyphenyl)acetamide

Uniqueness: N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-18-9-7-17(8-10-18)19-15-27(25-23(19)26-11-13-31-14-12-26)16-22(28)24-20-5-3-4-6-21(20)30-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXWFMCGPIKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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